2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple ethyl and phenyl groups attached to a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with appropriate amines. The process generally includes the following steps:
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with ethylamine and aniline to introduce the ethyl and phenyl groups.
Reaction Conditions: The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at ambient conditions to moderate reflux.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethyl and phenyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-5-22(6-2)16-19-15(18-14-12-10-9-11-13-14)20-17(21-16)23(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMAVOZHOMYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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